molecular formula C13H15ClFN3O B2970706 5-(4-Fluorophenyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride CAS No. 1205638-85-2

5-(4-Fluorophenyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride

Cat. No. B2970706
CAS RN: 1205638-85-2
M. Wt: 283.73
InChI Key: HPBXDXCNYLNJDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluorophenyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is synthesized using a specific method and has shown promising results in biochemical and physiological studies. In

Scientific Research Applications

Synthesis and Characterization

Compounds with structures similar to "5-(4-Fluorophenyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride" have been synthesized through various methods, emphasizing their structural diversity and potential for modification. The synthesis processes often involve condensation reactions, with subsequent characterization using spectroscopic techniques and X-ray diffraction studies. These methods not only confirm the compounds' structures but also reveal their crystalline nature and molecular interactions. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate demonstrated the importance of weak intermolecular interactions in forming three-dimensional architectures (Sanjeevarayappa et al., 2015).

Biological Activities

The research on 1,2,4-oxadiazole derivatives has shown a range of biological activities, including antibacterial, antifungal, anthelmintic, and anticancer properties. These activities are attributed to the structural features of the compounds, such as the presence of fluorophenyl and piperidinyl groups, which influence their interaction with biological targets.

  • Antimicrobial Activity : Compounds have been evaluated against various bacterial and fungal strains, showing moderate to potent activity. For example, a study on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed moderate to excellent antibacterial activity (Khalid et al., 2016).

  • Antitubercular and Anthelmintic Activities : Some derivatives have shown promise as antitubercular agents and possess moderate anthelmintic activity. This suggests potential applications in treating tuberculosis and parasitic worm infections (Shingare et al., 2018).

  • Anticancer Activity : The ability to induce apoptosis in cancer cells is another significant application. Derivatives have been identified as potential anticancer agents, with specific compounds showing activity against breast and colorectal cancer cell lines (Zhang et al., 2005).

  • Herbicidal Activity : Beyond biomedical applications, some 1,2,4-oxadiazole derivatives have been explored for their herbicidal activity, demonstrating the compounds' versatility and potential in agricultural settings (Tajik & Dadras, 2011).

properties

IUPAC Name

5-(4-fluorophenyl)-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O.ClH/c14-11-3-1-10(2-4-11)13-16-12(17-18-13)9-5-7-15-8-6-9;/h1-4,9,15H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEBREHLIFGXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NOC(=N2)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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